molecular formula C14H8N4 B139200 Pyrazino[2,3-f][4,7]phenanthroline CAS No. 217-82-3

Pyrazino[2,3-f][4,7]phenanthroline

Cat. No.: B139200
CAS No.: 217-82-3
M. Wt: 232.24 g/mol
InChI Key: NVFJXZGVAGNQDD-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][4,7]phenanthroline is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound is characterized by a fused ring system that includes both pyrazine and phenanthroline moieties, making it a versatile ligand in coordination chemistry and a valuable component in various applications, including light-emitting devices and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-f][4,7]phenanthroline typically involves the condensation of 1,10-phenanthroline-5,6-dione with appropriate diamines under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 1,2-diaminobenzene in acetic acid under an inert atmosphere yields this compound . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f][4,7]phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-f][4,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic interactions, such as in OLEDs and DSCs .

Properties

IUPAC Name

pyrazino[2,3-f][4,7]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFJXZGVAGNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?

A1: this compound (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes this compound useful in the development of materials with specific electronic and magnetic properties.

Q2: How does the position of nitrogen atoms in this compound influence its photophysical properties when incorporated into iridium (III) complexes?

A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and this compound (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.

Q3: Can this compound be used to build structures beyond simple coordination complexes?

A3: Yes, this compound can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where this compound and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with this compound bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of this compound in building complex architectures.

Q4: How does this compound behave on metal surfaces under ultra-high vacuum conditions?

A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of this compound on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, this compound undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.

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